

Structural Elucidation of Meliasendanin D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of **Meliasendanin D**, a neolignan isolated from the fruits of Melia toosendan. The determination of its chemical architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Spectroscopic Data Analysis

The structural framework of **Meliasendanin D** was meticulously pieced together by analyzing its spectral data. The molecular formula was established as C₂₀H₂₄O₈ by HR-ESI-MS, and the detailed connectivity of atoms was determined through a suite of 1D and 2D NMR experiments.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provided the exact mass of **Meliasendanin D**, which was crucial for determining its molecular formula.



Parameter	Value	
Ionization Mode	Positive	
Measured m/z	415.1312 [M+Na]+	
Molecular Formula	C20H24O8	
Calculated Mass	392.1471	

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra was achieved through a combination of 1D and 2D NMR techniques, including COSY, HSQC, HMBC, and NOESY. The data, recorded in methanol-d₄ (CD₃OD), are summarized below.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for **Meliasendanin D**



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
Benzofuran Moiety		
2	89.2	5.03 (d, 8.5)
3	54.1	3.65 (m)
3a	134.5	
4	116.1	6.88 (d, 1.5)
5	149.2	
6	119.1	6.74 (d, 1.5)
7	147.8	
7a	130.9	_
7-OCH ₃	56.5	3.86 (s)
Glycerol Side Chain		
1'	74.2	4.31 (d, 6.0)
2'	72.8	3.80 (m)
3'a	64.1	3.68 (dd, 11.5, 4.5)
3'b	3.55 (dd, 11.5, 6.0)	
Guaiacyl Moiety		
1"	132.5	
2"	111.2	7.01 (d, 2.0)
3"	149.0	
4"	146.8	_
5"	116.2	6.78 (d, 8.0)
6"	120.5	6.85 (dd, 8.0, 2.0)
3"-OCH₃	56.4	3.88 (s)



Experimental Protocols Isolation and Purification of Meliasendanin D

The dried and powdered fruits of Melia toosendan were the starting material for the isolation of **Meliasendanin D**. The general procedure is as follows:

- Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their solubility.
- Chromatographic Separation: The n-BuOH soluble fraction, which contained Meliasendanin
 D, was subjected to multiple chromatographic steps for purification. This typically involves:
 - Column Chromatography: Initial separation on a silica gel column using a gradient elution system (e.g., chloroform-methanol).
 - Gel Filtration: Further purification using Sephadex LH-20 column chromatography.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved using a reversed-phase C18 column with a methanol-water or acetonitrile-water gradient to yield pure Meliasendanin D.

Spectroscopic Analysis

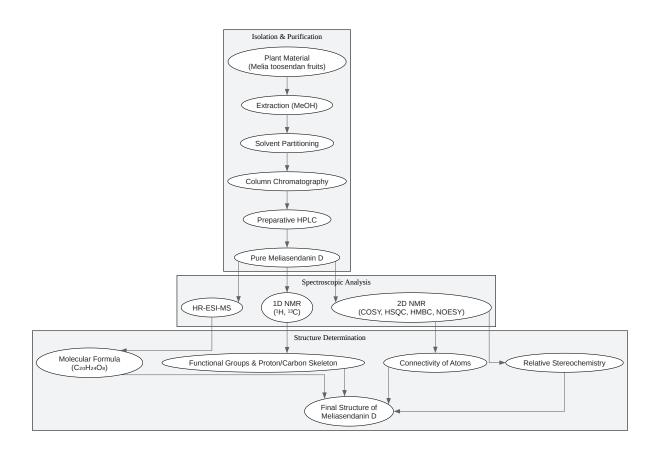
- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, and NOESY) spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak (CD₃OD: δH 3.31, δC 49.0), and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on an Agilent 6210 TOF mass spectrometer in positive ion mode.



Structural Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow of the structural elucidation process and the key 2D NMR correlations that were instrumental in defining the structure of **Meliasendanin D**.





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Fig. 1: Workflow for the structural elucidation of Meliasendanin D.



Fig. 2: Key HMBC and NOESY correlations for **Meliasendanin D**.

(Note: The image in the diagram is a placeholder. The arrows indicate key long-range correlations observed in the HMBC and NOESY spectra that were critical for establishing the final structure.)

The HMBC correlations were vital in connecting the different structural fragments. For instance, the correlation between H-2 and C-1" established the link between the benzofuran moiety and the guaiacyl group. The NOESY correlations provided insights into the relative stereochemistry of the molecule, such as the spatial proximity between H-2 and H-6".

This comprehensive analysis of spectroscopic data allowed for the unambiguous determination of the structure of **Meliasendanin D**. This detailed structural information is fundamental for further research into its biological activities and potential applications in drug development.

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